N'-{4-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-4-FLUOROBENZOHYDRAZIDE
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Overview
Description
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide is a complex organic compound that features a pyrazole ring, a benzohydrazide moiety, and various substituents including chloro, dimethyl, and fluorobenzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution Reactions: The chloro and dimethyl groups are introduced through electrophilic substitution reactions.
Coupling with Benzohydrazide: The final step involves coupling the pyrazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the benzohydrazide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and fluorobenzoyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-tumor, and antimicrobial agent.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-methylbenzoyl)benzohydrazide
- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-chlorobenzoyl)benzohydrazide
Uniqueness
The presence of the fluorobenzoyl group in 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N’-(4-fluorobenzoyl)benzohydrazide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C20H18ClFN4O2 |
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Molecular Weight |
400.8g/mol |
IUPAC Name |
4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N'-(4-fluorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C20H18ClFN4O2/c1-12-18(21)13(2)26(25-12)11-14-3-5-15(6-4-14)19(27)23-24-20(28)16-7-9-17(22)10-8-16/h3-10H,11H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
RZIJADKZICOVPH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)F)C)Cl |
Origin of Product |
United States |
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